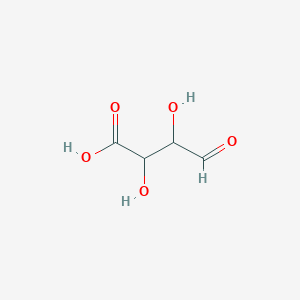

2,3-Dihydroxy-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydroxy-4-oxobutansäure ist eine organische Verbindung mit der Summenformel C4H6O5. Sie ist ein Derivat der Butansäure und weist sowohl Hydroxyl- als auch Keto-funktionelle Gruppen auf.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3-Dihydroxy-4-oxobutansäure kann auf verschiedenen Wegen erfolgen. Ein üblicher Ansatz beinhaltet die Oxidation von 2,3-Dihydroxybutansäure unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid. Die Reaktion erfordert typischerweise saure Bedingungen und kontrollierte Temperaturen, um die selektive Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,3-Dihydroxy-4-oxobutansäure erfolgt oft durch die Fermentation spezifischer Mikroorganismen, die die Verbindung als Stoffwechselnebenprodukt produzieren können. Dieser biotechnologische Ansatz ist aufgrund seiner Nachhaltigkeit und Kosteneffizienz im Vergleich zur traditionellen chemischen Synthese vorteilhaft.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the oxidation of 2,3-dihydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific microorganisms that can produce the compound as a metabolic byproduct. This biotechnological approach is advantageous due to its sustainability and cost-effectiveness compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,3-Dihydroxy-4-oxobutansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel weiter zu 2,3-Dioxobutansäure oxidiert werden.

Reduktion: Die Reduktion der Ketogruppe kann zu 2,3-Dihydroxybutansäure führen.

Substitution: Die Hydroxylgruppen können durch Reaktion mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, milde Temperaturen.

Substitution: Acylchloride, Alkylhalogenide, basische oder saure Katalysatoren.

Hauptprodukte:

Oxidation: 2,3-Dioxobutansäure.

Reduktion: 2,3-Dihydroxybutansäure.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxy-4-oxobutansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und ihr Potenzial als Biomarker für bestimmte Krankheiten untersucht.

Medizin: Es wird weiter geforscht, um ihr potenzielles therapeutisches Wirkungsspektrum und ihre Verwendung in der Medikamentenentwicklung zu untersuchen.

Industrie: Sie wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2,3-Dihydroxy-4-oxobutansäure beinhaltet ihre Interaktion mit bestimmten Enzymen und Stoffwechselwegen. Die Verbindung kann als Substrat für Enzyme dienen, die an Oxidations-Reduktionsreaktionen beteiligt sind, und so den Zellstoffwechsel beeinflussen. Ihre Hydroxyl- und Ketogruppen ermöglichen es ihr, an verschiedenen biochemischen Prozessen teilzunehmen, was sie zu einem vielseitigen Molekül in metabolischen Studien macht.

Ähnliche Verbindungen:

Acetoessigsäure (3-Oxobutansäure): Ähnlich in der Struktur, jedoch ohne Hydroxylgruppen.

2,3-Dihydroxybutansäure: Ähnlich, jedoch ohne Ketogruppe.

2,3-Dioxobutansäure: Ähnlich, jedoch mit einer zusätzlichen Ketogruppe.

Einzigartigkeit: 2,3-Dihydroxy-4-oxobutansäure ist einzigartig aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Keto-funktionellen Gruppen, die ihr eine besondere chemische Reaktivität und biologische Aktivität verleihen. Diese Doppelfunktionalität ermöglicht es ihr, an einem größeren Spektrum an chemischen und biochemischen Reaktionen teilzunehmen als ihre Analoga.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxy-4-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing cellular metabolism. Its hydroxyl and keto groups allow it to participate in various biochemical processes, making it a versatile molecule in metabolic studies.

Vergleich Mit ähnlichen Verbindungen

Acetoacetic acid (3-Oxobutanoic acid): Similar in structure but lacks the hydroxyl groups.

2,3-Dihydroxybutanoic acid: Similar but lacks the keto group.

2,3-Dioxobutanoic acid: Similar but has an additional keto group.

Uniqueness: 2,3-Dihydroxy-4-oxobutanoic acid is unique due to the presence of both hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical and biochemical reactions compared to its analogs.

Eigenschaften

IUPAC Name |

2,3-dihydroxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPFTOPPKDHQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552916 |

Source

|

| Record name | 2,3-Dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10385-76-9 |

Source

|

| Record name | 2,3-Dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)

![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)

![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)

![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)

![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)